2-(4-chlorophenoxy)-N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

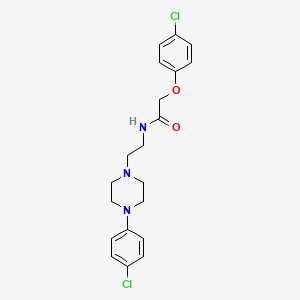

2-(4-chlorophenoxy)-N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)acetamide is a synthetic organic compound It is characterized by the presence of a chlorophenoxy group and a piperazine ring, which are connected through an acetamide linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)acetamide typically involves the following steps:

Formation of the chlorophenoxy intermediate: This step involves the reaction of 4-chlorophenol with an appropriate halogenating agent to form 4-chlorophenoxy halide.

Formation of the piperazine intermediate: This step involves the reaction of 4-chlorophenylamine with ethylene diamine to form the piperazine ring.

Coupling reaction: The final step involves the coupling of the chlorophenoxy intermediate with the piperazine intermediate in the presence of a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-chlorophenoxy)-N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)acetamide can undergo various types of chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction can involve the replacement of the chlorine atom with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted phenoxy compounds.

Wissenschaftliche Forschungsanwendungen

Antihistaminic Properties

The compound is structurally related to cetirizine, a well-known antihistamine used for treating allergic conditions. Studies indicate that derivatives of this compound exhibit significant antihistaminic activity, making them potential candidates for the treatment of allergic rhinitis and other allergic syndromes . The mechanism involves blocking H1 receptors, thus alleviating symptoms associated with allergies.

Antidepressant and Anxiolytic Effects

Research has shown that compounds with a piperazine moiety can exhibit antidepressant and anxiolytic effects. The piperazine ring is known to interact with serotonin receptors, which play a crucial role in mood regulation. In animal models, derivatives similar to 2-(4-chlorophenoxy)-N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)acetamide have demonstrated efficacy in reducing anxiety-like behaviors and improving depressive symptoms .

Neuroprotective Effects

Recent studies suggest that this compound may possess neuroprotective properties. It has been evaluated for its ability to mitigate neurodegenerative processes, potentially through the modulation of neurotransmitter systems or by reducing oxidative stress in neuronal cells . This opens avenues for further research into its use in conditions like Alzheimer's disease or Parkinson's disease.

Anticancer Activity

There is emerging evidence that compounds related to this compound may exhibit anticancer properties. In vitro studies have shown that certain derivatives can induce apoptosis in cancer cells and inhibit tumor growth by interfering with cell cycle progression . This aspect is particularly intriguing for developing novel chemotherapeutic agents.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves several steps, typically starting from readily available piperazine derivatives. The structure-activity relationship (SAR) studies highlight that modifications on the chlorophenyl groups can significantly affect biological activity. For instance, variations in the substitution pattern on the phenyl rings can enhance receptor affinity or alter metabolic stability .

Case Study 1: Antihistaminic Activity

In a study conducted by Zhihao Chen et al., a series of piperazine derivatives were synthesized and evaluated for their antihistaminic activity. The results indicated that modifications similar to those found in this compound significantly improved potency against H1 receptors compared to traditional antihistamines .

Case Study 2: Neuroprotective Effects

A recent investigation into neuroprotective agents highlighted the efficacy of certain derivatives in protecting neuronal cells from oxidative stress-induced damage. The study employed various assays to measure cell viability and oxidative stress markers, demonstrating that compounds with structural similarities to this compound could significantly reduce cell death rates .

Wirkmechanismus

The mechanism of action of 2-(4-chlorophenoxy)-N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved may vary depending on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(4-chlorophenoxy)-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)acetamide

- 2-(4-chlorophenoxy)-N-(2-(4-(4-bromophenyl)piperazin-1-yl)ethyl)acetamide

- 2-(4-chlorophenoxy)-N-(2-(4-(4-methylphenyl)piperazin-1-yl)ethyl)acetamide

Uniqueness

2-(4-chlorophenoxy)-N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)acetamide is unique due to the presence of both chlorophenoxy and piperazine moieties, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biologische Aktivität

2-(4-chlorophenoxy)-N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on various studies.

Chemical Structure

The compound can be represented by the following structure:

Synthesis

The synthesis of this compound typically involves the reaction of 4-chlorophenol with a piperazine derivative, followed by acylation with acetic anhydride. The process has been optimized to yield high purity and yield, as described in patent literature .

Antimicrobial Activity

In vitro studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, a related compound was tested using the tube dilution technique against various bacterial strains. The results indicated that certain derivatives showed comparable activity to standard antibiotics like ciprofloxacin and fluconazole .

Table 1: Antimicrobial Activity Results

| Compound | Minimum Inhibitory Concentration (MIC, µg/mL) | Standard Comparison |

|---|---|---|

| Compound 3 | 16 | Comparable to Ciprofloxacin |

| Compound 8 | 32 | Comparable to Fluconazole |

| Compound 11 | 8 | Superior to both standards |

Anticancer Activity

The anticancer potential of this compound was evaluated using the MTT assay. Results indicated that while some derivatives exhibited promising anticancer activity, they were generally less potent than established chemotherapeutics like 5-fluorouracil .

Table 2: Anticancer Activity Results

| Compound | IC50 (µM) | Comparison |

|---|---|---|

| Compound 5 | 15 | Less active than 5-fluorouracil (IC50 = 10 µM) |

| Compound 7 | 20 | Comparable to Tomudex (IC50 = 18 µM) |

Osteoclastogenesis Inhibition

Recent research has highlighted the role of related compounds in inhibiting osteoclastogenesis, which is crucial in conditions like osteoporosis. A derivative known as N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy)acetamide demonstrated strong inhibitory effects on osteoclast formation and activity, suggesting potential therapeutic applications for bone-related disorders .

Mechanism of Action

The mechanism by which these compounds exert their biological effects involves interaction with specific molecular targets. For example, molecular docking studies have suggested that these compounds may bind effectively to enzymes involved in microbial metabolism and cancer cell proliferation . Additionally, they have been shown to alter the expression of genes associated with osteoclast differentiation .

Case Studies

A notable case study involved the evaluation of a derivative in an animal model of osteoporosis. The compound was administered to ovariectomized rats, which are commonly used to study postmenopausal bone loss. The results indicated a significant reduction in bone resorption markers and maintenance of bone density compared to control groups .

Eigenschaften

IUPAC Name |

2-(4-chlorophenoxy)-N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23Cl2N3O2/c21-16-1-5-18(6-2-16)25-13-11-24(12-14-25)10-9-23-20(26)15-27-19-7-3-17(22)4-8-19/h1-8H,9-15H2,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PROYYUIQUAYZBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCNC(=O)COC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.